molecular formula C7H9N3O2S B13953143 4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide CAS No. 42357-48-2

4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide

Cat. No.: B13953143
CAS No.: 42357-48-2
M. Wt: 199.23 g/mol
InChI Key: CZRDYTFZZFZYHX-UHFFFAOYSA-N
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Description

4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with hydrazine derivatives under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which has been shown to improve yields and reduce reaction times . The reaction conditions often involve the use of solvents such as acetonitrile and bases like triethylamine to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl chlorides, while reduction reactions can produce amines or other reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other sulfonamides and makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

42357-48-2

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

4-(2-methylidenehydrazinyl)benzenesulfonamide

InChI

InChI=1S/C7H9N3O2S/c1-9-10-6-2-4-7(5-3-6)13(8,11)12/h2-5,10H,1H2,(H2,8,11,12)

InChI Key

CZRDYTFZZFZYHX-UHFFFAOYSA-N

Canonical SMILES

C=NNC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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